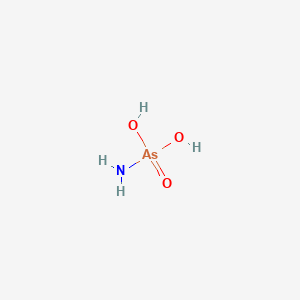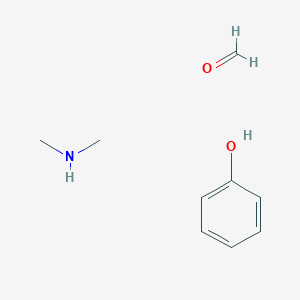
formaldehyde;N-methylmethanamine;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with N-methylmethanamine and phenol, is a synthetic polymer formed by the reaction of formaldehyde with N-methylmethanamine and phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, heat resistance, and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N-methylmethanamine and phenol, involves the polycondensation reaction of formaldehyde with phenol and N-methylmethanamine. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is typically linear with small branching, while under basic conditions, a more cross-linked network structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out in a batch reactor, where the reactants are mixed and heated to initiate the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with N-methylmethanamine and phenol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller fragments.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield smaller phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with N-methylmethanamine and phenol, has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy due to its preservative properties.
Medicine: Utilized in the production of medical devices and as a component in certain pharmaceuticals.
Industry: Widely used in the manufacture of adhesives, coatings, and molded products.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with N-methylmethanamine and phenol, involves the formation of a cross-linked network structure through polycondensation reactions. The polymerization process is influenced by the reactivity of the ortho and para positions on the phenol ring, as well as the presence of N-methylmethanamine, which introduces additional cross-linking sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the N-methylmethanamine component.
Urea-formaldehyde resin: Contains urea instead of phenol and N-methylmethanamine.
Melamine-formaldehyde resin: Uses melamine instead of phenol and N-methylmethanamine.
Uniqueness
Formaldehyde, polymer with N-methylmethanamine and phenol, is unique due to the presence of N-methylmethanamine, which provides additional cross-linking sites and enhances the mechanical strength and chemical stability of the polymer .
Eigenschaften
CAS-Nummer |
34378-36-4 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
formaldehyde;N-methylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C2H7N.CH2O/c7-6-4-2-1-3-5-6;1-3-2;1-2/h1-5,7H;3H,1-2H3;1H2 |
InChI-Schlüssel |
DPXUFKNYJBNEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C=O.C1=CC=C(C=C1)O |
Verwandte CAS-Nummern |
34378-36-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


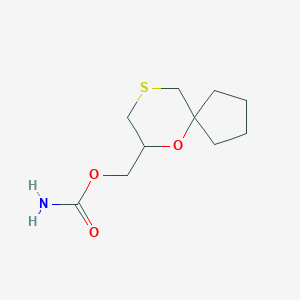
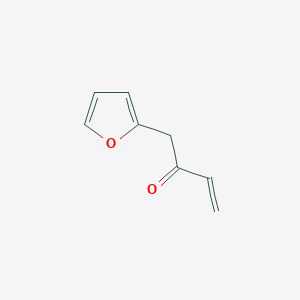
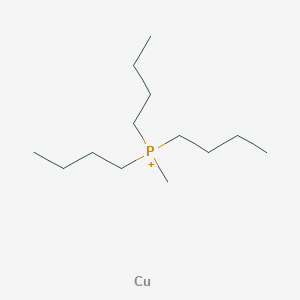
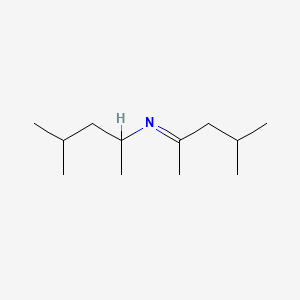
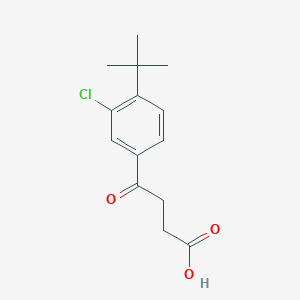
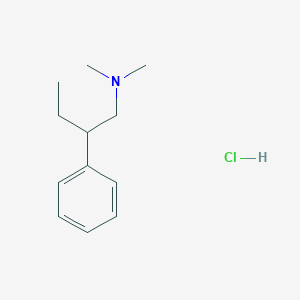
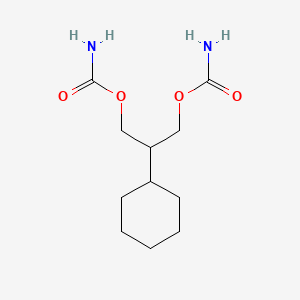
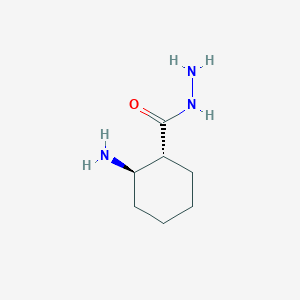
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
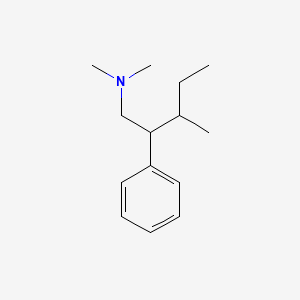

![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
